molecular formula C9H15NO3 B13956213 Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate

Cat. No.: B13956213
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-VURMDHGXSA-N
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Description

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate is a chemical compound with a unique structure that includes an ester functional group, a dimethylamino group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate can be synthesized through a multi-step process involving the reaction of ethyl acrylate with dimethylamine and acetyl chloride. The reaction typically requires a catalyst, such as a tin or titanium compound, to facilitate the esterification process . The reaction conditions often involve refluxing the reactants in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process includes continuous distillation to remove by-products and unreacted starting materials, ensuring a high yield of the desired product. The use of inhibitors, such as phenothiazine, is crucial to prevent polymerization during the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohols from reduction.
  • Various substituted esters or amides from nucleophilic substitution.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-acetyl-3-(dimethylamino)acrylate exerts its effects involves interactions with various molecular targets. The ester and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dimethylamino group can act as a nucleophile, participating in various chemical reactions .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6-

InChI Key

LQSOVGAUOHMPLK-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C

Origin of Product

United States

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